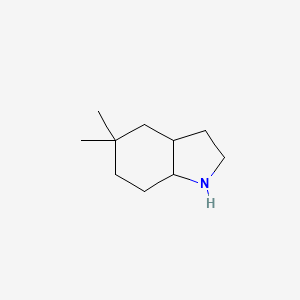

5,5-Dimethyl-octahydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-octahydro-1H-indole: is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes a saturated indole ring with two methyl groups at the 5th position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-octahydro-1H-indole can be achieved through various methods, including:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Hydrogenation of Indole Derivatives: Another approach involves the hydrogenation of 5,5-Dimethyl-indole under high pressure and in the presence of a catalyst such as palladium on carbon to yield the octahydro derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-octahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated indole derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

5,5-Dimethyl-octahydro-1H-indole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-octahydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-indole: Lacks the octahydro component, making it less saturated and potentially more reactive in certain chemical reactions.

Octahydro-1H-indole: Similar structure but without the methyl groups, leading to different chemical and biological properties.

Uniqueness

5,5-Dimethyl-octahydro-1H-indole is unique due to its combination of saturation and methyl substitution, which imparts specific chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5,5-Dimethyl-octahydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by its saturated indole ring and two methyl groups at the 5th position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For example, it may inhibit enzymes involved in tumor growth, leading to reduced viability of cancer cells .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity. This suggests potential therapeutic applications for neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease progression.

- Receptor Binding : It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Pathways : By affecting key signaling pathways, it can alter gene expression profiles associated with cell survival and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,5-Dimethyl-indole | Lacks octahydro component | More reactive; limited biological activity compared to octahydro derivative |

| Octahydro-1H-indole | Similar structure without methyl groups | Different chemical properties; less stable |

| Indole Derivatives | Various substitutions possible | Known for diverse biological activities; less saturated than this compound |

This table illustrates how this compound stands out due to its combination of saturation and methyl substitution, enhancing its stability and biological activity compared to other indole derivatives.

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

Investigation into Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. Researchers found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The study attributed this effect to the induction of apoptosis via the mitochondrial pathway and modulation of Bcl-2 family proteins .

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

5,5-dimethyl-1,2,3,3a,4,6,7,7a-octahydroindole |

InChI |

InChI=1S/C10H19N/c1-10(2)5-3-9-8(7-10)4-6-11-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

OHVJAOHMYCLYOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2C(C1)CCN2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.